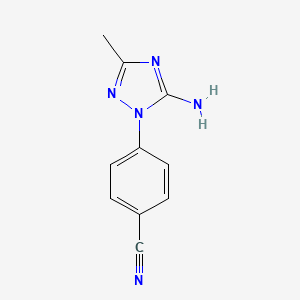

4-(5-amino-3-metil-1H-1,2,4-triazol-1-il)benzonitrilo

Descripción general

Descripción

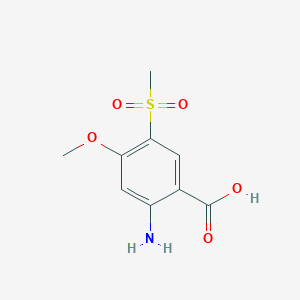

“4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Molecular Structure Analysis

The molecular structure of “4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile” is likely to be complex due to the presence of the 1,2,4-triazole ring. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .

Chemical Reactions Analysis

Triazole compounds are known to exhibit a wide range of chemical reactions. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados de 1,2,4-triazol, incluido el "4-(5-amino-3-metil-1H-1,2,4-triazol-1-il)benzonitrilo", han mostrado un potencial prometedor como agentes anticancerígenos . En un estudio, se sintetizaron y evaluaron nuevos derivados de 1,2,4-triazol contra tres líneas celulares de cáncer humano, incluidas MCF-7, Hela y A549 . Algunos compuestos mostraron una actividad citotóxica prometedora inferior a 12 μM contra la línea celular Hela .

Aplicaciones Antimicrobianas

Se han sintetizado híbridos de 1,2,3-triazol con funcionalidad amina-éster y se han probado sus actividades antimicrobianas . Los compuestos mostraron actividad moderada a excelente contra diversas cepas microbianas, incluidas S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans y R. Oryzae .

Aplicaciones de Sensores

Las bases de Schiff heterocíclicas, que pueden incluir derivados de 1,2,4-triazol, encuentran aplicaciones potenciales prometedoras como sensores, tanto ópticos como eléctricos .

Intermediarios en Reacciones Orgánicas

Las bases de Schiff heterocíclicas, incluidos los derivados de 1,2,4-triazol, se utilizan como intermediarios en diversas reacciones orgánicas .

Uso en Tintes y Pigmentos

Las bases de Schiff heterocíclicas, incluidos los derivados de 1,2,4-triazol, se utilizan en la síntesis de tintes y pigmentos .

Catalizadores

Las bases de Schiff heterocíclicas, incluidos los derivados de 1,2,4-triazol, se utilizan como catalizadores en diversas reacciones químicas .

Tratamiento del Cáncer de Mama

Los compuestos que contienen un anillo de 1,2,4-triazol, como Letrozol y Anastrozol, han sido aprobados por la FDA y se utilizan como terapias de primera línea para el tratamiento del cáncer de mama en mujeres posmenopáusicas .

Desarrollo de Nuevos Agentes Biológicos

Los derivados de 1,2,4-triazol se están utilizando en el desarrollo de nuevos agentes biológicos potentes . Estos compuestos se sintetizan mediante la amalgamación de andamios heterocíclicos versátiles en un solo marco molecular .

Direcciones Futuras

The future directions for the study of “4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile” could include further investigation into its synthesis, chemical reactions, and biological activities. In particular, the development of more selective and potent anticancer molecules using 1,2,4-triazole benzoic acid hybrids as a structural optimization platform has been suggested .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing the 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

1,2,3-triazoles, a related class of compounds, are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Biochemical Pathways

It’s worth noting that 1,2,4-triazoles have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances its biological spectrum .

Pharmacokinetics

A related study on 1,2,3-triazole hybrids with amine-ester functionality indicated that these compounds possess a favorable adme profile .

Result of Action

1,2,4-triazole hybrids have been found to exhibit weak to high cytotoxic activities against tumor cell lines .

Action Environment

It’s worth noting that the stability of 1,2,3-triazoles against metabolic degradation contributes to their enhanced biocompatibility .

Análisis Bioquímico

Biochemical Properties

4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity .

Cellular Effects

The effects of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, thereby altering gene expression patterns. Additionally, 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active site of enzymes, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. Additionally, 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile in animal models vary with dosage. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation and conjugation, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is influenced by factors such as its lipophilicity and affinity for transport proteins .

Subcellular Localization

The subcellular localization of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is critical for its activity. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus. Its localization is often directed by specific targeting signals and post-translational modifications. The presence of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile in these compartments allows it to interact with key biomolecules and modulate cellular functions .

Propiedades

IUPAC Name |

4-(5-amino-3-methyl-1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-7-13-10(12)15(14-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFTWFWGBQBSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247616-92-7 | |

| Record name | 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Aminophenoxy)phenyl]methanol](/img/structure/B1523817.png)

![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)

amine](/img/structure/B1523822.png)

![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)

![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)